molecular formula C20H28N2O3 B2408256 1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 1797901-70-2

1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2408256
CAS No.: 1797901-70-2
M. Wt: 344.455
InChI Key: LWTOYISWYVGHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.455. The purity is usually 95%.
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Scientific Research Applications

Biomarkers of Exposure and Metabolism

  • Environmental Exposure Assessment : Studies on urinary methoxyphenols have proposed these compounds as biomarkers for woodsmoke exposure, indicating the potential of methoxyphenyl derivatives for environmental health research. This research provides insights into the relationship between exposure to environmental pollutants and the concentrations of methoxyphenol metabolites in urine, offering a tool for assessing exposure to specific types of pollution (Dills, Paulsen, Ahmad, Kalman, Elias, & Simpson, 2006) sourcesource.

  • Metabolomic Profiling in Cancer Diagnosis : Noninvasive urinary metabolomic profiling has identified diagnostic and prognostic markers in lung cancer, highlighting the role of small molecules, including methoxyphenyl derivatives, in cancer research. This approach has led to the discovery of novel molecules that are elevated in cancer patients and associated with prognosis, demonstrating the importance of metabolomic studies in identifying biomarkers for diseases (Mathé, Patterson, Haznadar, Manna, Krausz, Bowman, Shields, Idle, Smith, Anami, Kazandjian, Hatzakis, Gonzalez, & Harris, 2014) sourcesourcesource.

Properties

IUPAC Name

1-[(2-methoxy-2-adamantyl)methyl]-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-24-18-5-3-17(4-6-18)22-19(23)21-12-20(25-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16H,7-12H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTOYISWYVGHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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